molecular formula C20H30O3 B1326191 4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898755-67-4

4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1326191
M. Wt: 318.4 g/mol
InChI Key: SFENCIAHRLZDCS-UHFFFAOYSA-N
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Description

“4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C20H30O3 . It is used for research purposes .

Scientific Research Applications

Synthesis Applications

  • The development of new synthetic routes for building blocks of polyketides, demonstrating the compound's utility in synthesizing natural products with antitumor activity. This showcases its role in the formal synthesis of arenamides, which inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2), implicating potential therapeutic applications (Shklyaruck, 2015).
  • A novel synthesis method for a key intermediate in atorvastatin synthesis, highlighting the compound's importance in drug development processes. This method involves the Henry reaction and demonstrates the compound's utility in synthesizing statins, a class of cholesterol-lowering drugs (Rádl, 2003).

Photochemical and Structural Studies

  • Research on the photochemical transformations of S-substituted compounds, leading to the preparation of compounds with potential photochemical properties. This study indicates the compound's relevance in understanding the behavior of organic molecules under UV irradiation and their absorption and fluorescence properties (Kravchenko et al., 2018).
  • Investigations into the regioselectivity of photochemical additions of thymine derivatives with benzophenone and its derivatives, revealing the compound's role in understanding the effects of temperature on chemical reaction pathways. This research provides insights into the conformational properties of intermediary triplet 1,4-diradicals (Hei et al., 2005).

Heterocyclization and Synthesis of Chiral Compounds

  • The compound's involvement in heterocyclization reactions, leading to the synthesis of novel structures with potential biological activity. This showcases its utility in the development of new molecules with pharmacological interest (Ukhin et al., 2014).
  • Efficient synthesis of chiral side chains for statins, highlighting the compound's importance in the enantioselective synthesis of medically relevant molecules. This research demonstrates the compound's utility in creating chiral molecules for drug development (Hyeong-Wook & Shin, 2008).

Safety And Hazards

Specific safety and hazard information for “4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is not provided in the available resources .

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19(2,3)16-11-9-15(10-12-16)17(21)7-6-8-18-22-13-20(4,5)14-23-18/h9-12,18H,6-8,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFENCIAHRLZDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645996
Record name 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898755-67-4
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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